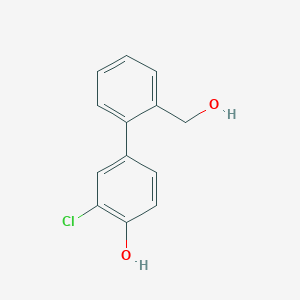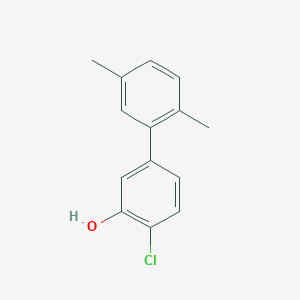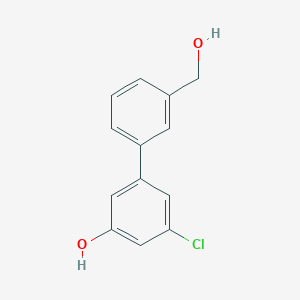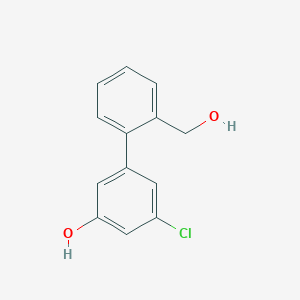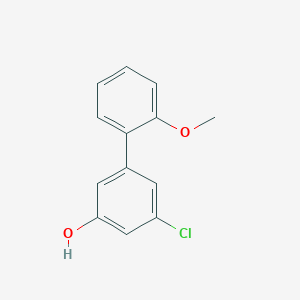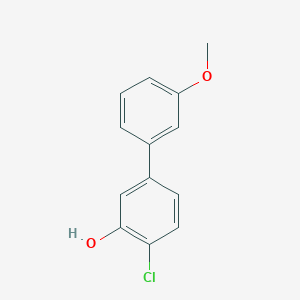
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol, or 3-CFMP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that is highly soluble in water and other solvents. It has a low melting point, making it easy to handle in laboratory settings. Despite its small size, 3-CFMP has a large number of potential uses in scientific research.
作用机制
The mechanism of action of 3-CFMP is not fully understood. However, it is believed to act as a proton donor, which means it can donate protons to other molecules. This property makes it useful in a variety of reactions, such as the synthesis of heterocyclic compounds. Additionally, it has been shown to act as an electron acceptor, which means it can accept electrons from other molecules. This property makes it useful in the synthesis of polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFMP are not well understood. It is believed to be non-toxic, but further research is needed to confirm this. Additionally, it has not been tested in humans, so its effects on humans are unknown.
实验室实验的优点和局限性
The main advantage of using 3-CFMP in laboratory experiments is its low melting point, which makes it easy to handle. Additionally, its small size makes it easy to store and transport. However, its solubility in water is limited, so it is not suitable for use in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is not suitable for use in reactions that require precise control of reaction conditions.
未来方向
There are a number of potential future directions for research on 3-CFMP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be done to optimize its synthesis method and to explore its potential uses in a variety of reactions and applications. Finally, further research could be done to explore its potential uses in drug synthesis and delivery.
合成方法
3-CFMP is typically synthesized through a two-step process. The first step is the reaction of 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide to form 3-chloro-5-(2-fluoro-4-methylphenyl)phenol. The second step is the conversion of this intermediate to the desired product, 3-CFMP, through a reaction with sodium borohydride. This two-step synthesis method is simple and cost-effective, making it a popular choice for researchers.
科学研究应用
3-CFMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and other organic molecules. It has also been used as a catalyst in organic reactions, such as the synthesis of a variety of heterocyclic compounds. Additionally, 3-CFMP has been used in the synthesis of polymers, such as polystyrene, and in the preparation of nanomaterials.
属性
IUPAC Name |
3-chloro-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTISLZGXICVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685891 |
Source


|
| Record name | 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261960-85-3 |
Source


|
| Record name | 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



